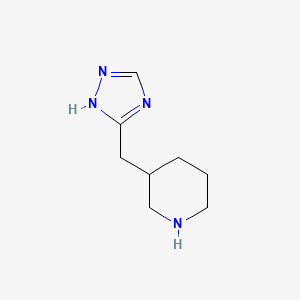
3-((1h-1,2,4-Triazol-3-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine: is a compound that features a piperidine ring substituted with a 1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general steps are as follows:
Formation of the Triazole Ring: An azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,4-triazole ring.
Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a suitable linker, often involving nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole-substituted piperidines with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine serves as a versatile building block for constructing more complex molecules
Biology: The compound’s triazole moiety is known for its biological activity. It can be used in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its ability to form stable complexes with metal ions also makes it useful in biochemical assays and imaging.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for developing drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or biocompatibility.
Mechanism of Action
The mechanism of action of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-3-yl)methanamine: Similar structure but with an amine group instead of a piperidine ring.
3-(1H-1,2,4-Triazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a piperidine ring.
1-(1H-1,2,4-Triazol-3-yl)ethanol: Features a hydroxyl group instead of a piperidine ring.
Uniqueness: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. The presence of the piperidine ring enhances its solubility and bioavailability, while the triazole ring provides stability and biological activity.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-2-7(5-9-3-1)4-8-10-6-11-12-8/h6-7,9H,1-5H2,(H,10,11,12) |
InChI Key |
SXIKPMLONNJFER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





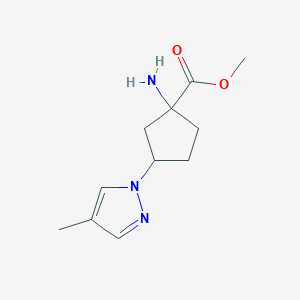
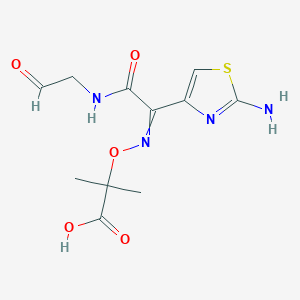

![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)


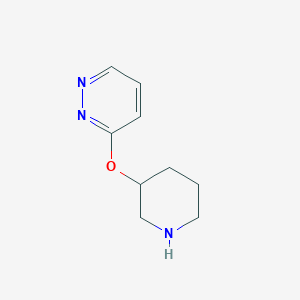
![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
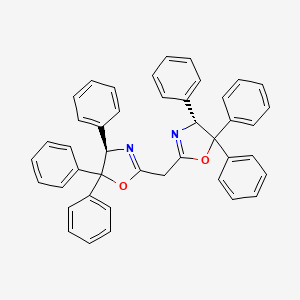
![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)

